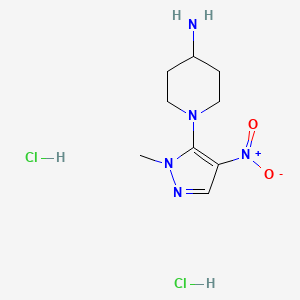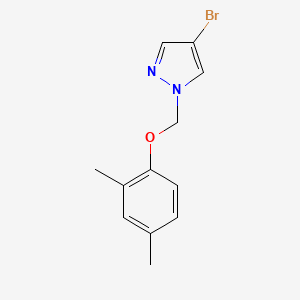
5-(2-Nitrobenzoyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Nitrobenzoyl)furan-2-carboxylic acid is a compound that belongs to the class of nitrofurans. Nitrofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a nitro group attached to a benzoyl moiety, which is further connected to a furan ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrobenzoyl)furan-2-carboxylic acid typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further processed to obtain the desired compound.
Another approach involves the use of N-nitrosaccharin in the presence of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to nitrate 2-acetylfuran . This method provides a high yield of the nitro compound, which can then be converted into this compound through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as described above. The scalability of these methods allows for the efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Nitrobenzoyl)furan-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and N-nitrosaccharin . The conditions for these reactions typically involve controlled temperatures and the use of specific solvents to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of the original compound. These derivatives can be further utilized in different chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
5-(2-Nitrobenzoyl)furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting bacterial infections.
Wirkmechanismus
The mechanism of action of 5-(2-Nitrobenzoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that can disrupt cellular processes in microorganisms. The compound’s ability to interfere with iron homeostasis in bacteria makes it a promising candidate for antimicrobial drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandicarboxylic Acid: Another furan derivative used in polymer synthesis.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A fluorinated ester derivative with potential antimycobacterial activity.
Uniqueness
5-(2-Nitrobenzoyl)furan-2-carboxylic acid is unique due to its specific nitrobenzoyl moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H7NO6 |
|---|---|
Molekulargewicht |
261.19 g/mol |
IUPAC-Name |
5-(2-nitrobenzoyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H7NO6/c14-11(9-5-6-10(19-9)12(15)16)7-3-1-2-4-8(7)13(17)18/h1-6H,(H,15,16) |
InChI-Schlüssel |
LJACCJRMELOZDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


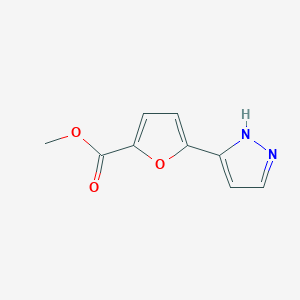
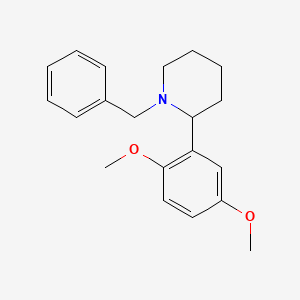
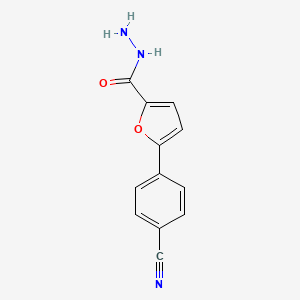

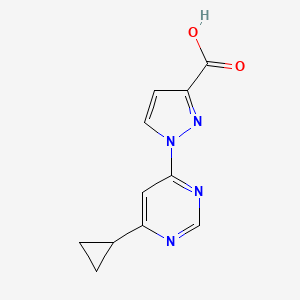
![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid](/img/structure/B11791907.png)
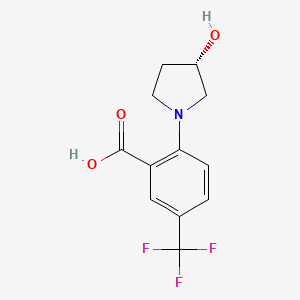
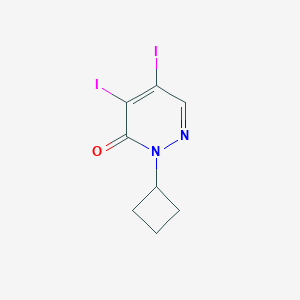
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11791914.png)
